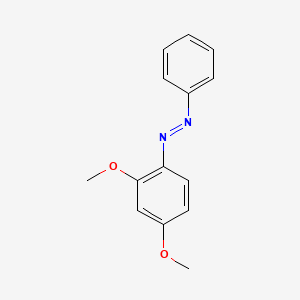
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione: is a chemical compound with the molecular formula C19H20N2O4 It is a derivative of imidazolidinedione, characterized by the presence of two ethoxy groups and two phenyl groups attached to the imidazolidinedione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione typically involves the reaction of phenyl isocyanate with triethyl orthoformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+Triethyl orthoformate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
科学的研究の応用
Chemistry: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling processes.
類似化合物との比較
- 5,5-Dimethyl-3-phenyl-2,4-imidazolidinedione
- 1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione
- 5,5-Diphenyl-3-propyl-2,4-imidazolidinedione
Comparison: Compared to its similar compounds, 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is unique due to the presence of ethoxy groups, which impart distinct chemical properties. These properties include increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The ethoxy groups also influence the compound’s interaction with biological molecules, potentially leading to different pharmacological activities.
特性
CAS番号 |
31274-54-1 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
5,5-diethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-19(25-4-2)17(22)20(15-11-7-5-8-12-15)18(23)21(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChIキー |
LEJLLCKLTQXGCJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)
![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)



![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)


![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)

